Methyl2-(decanoylamino)benzoate

Description

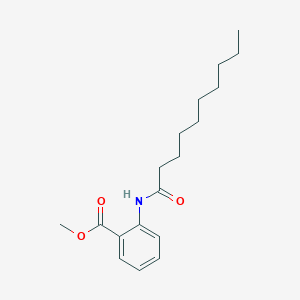

Methyl 2-(decanoylamino)benzoate is an ester derivative of benzoic acid featuring a decanoylamino (-NHCOC₉H₁₉) substituent at the 2-position and a methyl ester group at the carboxyl terminus.

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

methyl 2-(decanoylamino)benzoate |

InChI |

InChI=1S/C18H27NO3/c1-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18(21)22-2/h10-13H,3-9,14H2,1-2H3,(H,19,20) |

InChI Key |

OCTOXQHYRUVURC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Methyl 2-(decanoylamino)benzoate differs from other benzoates primarily in its substituents:

- Alkyl Benzoates (e.g., methyl benzoate, ethyl benzoate): These feature short alkyl ester groups (methyl, ethyl) without amino substitutions. They are widely used in cosmetics and fragrances due to their volatility and low toxicity .

- Amino-Substituted Benzoates (e.g., methyl 4-acetamido-2-hydroxybenzoate): These compounds, such as those in , incorporate acetamido (-NHCOCH₃) or hydroxy groups, which enhance hydrogen-bonding capacity and reactivity in pharmaceutical synthesis .

- Long-Chain Benzoates (e.g., C12-15 alkyl benzoates): These share the lipophilic character of the decanoylamino group, making them suitable as emollients in cosmetics .

Key Differences:

- Unlike dimethylamino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate in ), the lack of a tertiary amine in Methyl 2-(decanoylamino)benzoate may reduce its catalytic activity in photopolymerization but enhance stability against oxidation .

Physicochemical Properties

The table below extrapolates properties of Methyl 2-(decanoylamino)benzoate based on structural analogs (data sourced from ):

Notes: LogP values estimated using fragment-based methods; solubility inferred from alkyl chain length trends.

Reactivity and Functional Performance

- Polymerization Applications: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity as a co-initiator in resin cements due to its tertiary amine group, achieving a 15–20% higher degree of conversion than methacrylate derivatives . In contrast, the primary amide in Methyl 2-(decanoylamino)benzoate may limit its utility in photopolymerization but enhance thermal stability.

- Metabolic Degradation: Microbial degradation pathways (e.g., Rhodococcus sp. CS-1 in ) show that benzoate derivatives with shorter chains (e.g., methyl or ethyl) are metabolized via the β-ketoadipate pathway. The long decanoylamino chain in the target compound may resist enzymatic cleavage, leading to environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.